molecular formula C17H26N2O2 B1442341 Tert-butyl 4-(4-amino-2-methylphenyl)piperidine-1-carboxylate CAS No. 955369-50-3

Tert-butyl 4-(4-amino-2-methylphenyl)piperidine-1-carboxylate

Cat. No. B1442341
CAS RN: 955369-50-3
M. Wt: 290.4 g/mol
InChI Key: OLCJRLSBFJRSMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(4-amino-2-methylphenyl)piperidine-1-carboxylate is a chemical compound with the CAS Number: 955369-50-3 . It has a molecular weight of 290.41 and is typically in the form of a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H26N2O2/c1-12-11-14(18)5-6-15(12)13-7-9-19(10-8-13)16(20)21-17(2,3)4/h5-6,11,13H,7-10,18H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 128-129 degrees Celsius .

Scientific Research Applications

Pharmacology: Precursor in Opioid Synthesis

This compound has been identified as a precursor in the synthesis of fentanyl and its analogues . The control of such precursors is crucial in combating the opioid crisis, as they are key components in the illicit manufacture of potent synthetic opioids.

Organic Synthesis: Intermediate for Novel Compounds

In organic chemistry, this tert-butyl compound serves as a building block for the synthesis of various novel organic compounds, including amides, sulphonamides, and imidazolinones, which have potential applications in drug development and materials science .

Medicinal Chemistry: Development of PROTACs

The compound is utilized as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation . This is a cutting-edge approach in designing new therapeutic agents that can selectively degrade disease-causing proteins.

Chemical Biology: Targeted Protein Degradation

In chemical biology, the tert-butyl compound is employed in the development of small molecules for targeted protein degradation, a promising strategy for drug discovery that involves the selective elimination of pathological proteins .

Industrial Applications: Synthesis of Pim-1 Inhibitors

Industrially, it is used as a reactant in the synthesis of Pim-1 kinase inhibitors, which are important in cancer research and therapy. It also finds use in the synthesis of GPR119 agonists for type II diabetes treatment .

Environmental Applications: Safety and Handling

While specific environmental applications are not directly mentioned, the safety data sheets provide guidelines on handling and storage, indicating its use in laboratory settings and possibly in the development of environmental sensors or biocidal products .

Mechanism of Action

As mentioned earlier, this compound is used as a semi-flexible linker in PROTAC development . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation. The specific mechanism of action of this compound within a PROTAC would depend on the other components of the PROTAC molecule.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl 4-(4-amino-2-methylphenyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-12-11-14(18)5-6-15(12)13-7-9-19(10-8-13)16(20)21-17(2,3)4/h5-6,11,13H,7-10,18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCJRLSBFJRSMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)C2CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(4-amino-2-methylphenyl)piperidine-1-carboxylate

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 4-(2-methyl-4-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate (A38) (211 mg, 0.663 mmol) in DMF (7.5 mL) was added a slurry of 10% Pd/C (100 mg) in DMF (0.5 mL) and the resulting mixture was stirred for 16 hours under a hydrogen atmosphere at room temperature. The resulting mixture was filtered through Celite then the volatiles were removed under reduced pressure. The residue was purified by silica gel column chromatography (Biotage Isolera, SiO2 cartridge, 0-60% EtOAc in petroleum benzine 40-60° C.) to give the title compound A39 as a pale orange solid (185 mg, 96%); 1H NMR (400 MHz, CDCl3) δ 6.95 (d, J=8.0 Hz, 1H), 6.56-6.48 (m, 2H), 3.51 (s, 2H), 2.88-2.65 (m, 3H), 2.26 (s, 3H), 1.74-1.66 (m, 2H), 1.63-1.51 (m, obscured by solvent), 1.48 (s, 9H).
Quantity
211 mg
Type
reactant
Reaction Step One
Name
Quantity
7.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One
Name
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(4-amino-2-methylphenyl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(4-amino-2-methylphenyl)piperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 4-(4-amino-2-methylphenyl)piperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 4-(4-amino-2-methylphenyl)piperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 4-(4-amino-2-methylphenyl)piperidine-1-carboxylate
Reactant of Route 6
Tert-butyl 4-(4-amino-2-methylphenyl)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.